molecular formula C10H11Cl2N3 B12617609 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-90-4

5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B12617609
CAS No.: 918134-90-4
M. Wt: 244.12 g/mol
InChI Key: QZNXPVYAMUSJAD-UHFFFAOYSA-N
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Description

5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a dihydroquinazoline derivative characterized by a fused bicyclic aromatic system with two chlorine atoms at positions 5 and 6, a methyl group at position 4 (C4), and a methyl-substituted amine at position 2 (N2). The molecular formula is C₁₀H₁₀Cl₂N₃, with a molecular weight of 259.11 g/mol.

The methyl groups at N2 and C4 influence steric hindrance and metabolic stability compared to unsubstituted analogs .

Properties

CAS No.

918134-90-4

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

5,6-dichloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C10H11Cl2N3/c1-5-8-7(15-10(13-2)14-5)4-3-6(11)9(8)12/h3-5H,1-2H3,(H2,13,14,15)

InChI Key

QZNXPVYAMUSJAD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2Cl)Cl)NC(=NC)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Substitution Reactivity

The 5,6-dichloro substituents enable nucleophilic aromatic substitution (SNAr). For example:

  • Hydroxylation : Chlorine at position 6 or 7 in similar quinazolines undergoes metabolic hydroxylation in liver microsomes, forming hydroxylated metabolites :

CompoundMetabolic Stability (MLMs)Primary Pathway
PR 6849% remaining after 120 minQuinazoline ring hydroxylation
PR 7687.4% remainingStable (N-methylation)
  • Reduction : Chlorine substituents in related compounds (e.g., PR 68 analogs) are reduced in metabolic pathways, though stability improves with methyl groups .

Oxidation and Ring Modification

The dihydroquinazoline core undergoes oxidation to form fully aromatic quinazoline derivatives. For example:

  • Oxidation : Dihydroquinazoline analogs convert to quinazolinones under oxidative conditions (e.g., using KMnO₄ or H₂O₂) .

  • Ring Expansion : Reaction with strong bases or electrophiles may modify the quinazoline scaffold, though specific data for this compound requires further study .

Functional Group Reactivity

  • Amine Group : The 2-amine and N-methyl groups participate in:

    • Acylation : Forms amides with acyl chlorides or anhydrides.

    • Alkylation : Limited due to N-methylation but possible under harsh conditions .

Metabolic Pathways

Based on structurally related compounds :

PathwayEnzyme SystemOutcome
HydroxylationCytochrome P4506- or 7-OH derivatives
N-DemethylationOxidasesPrimary amine formation
GlucuronidationUGT isoformsConjugated metabolites

Stability and Degradation

  • Thermal Stability : Stable under standard conditions but degrades under prolonged heat (>150°C) .

  • Photolysis : Dichloro-substituted quinazolines show moderate UV sensitivity, requiring protection during storage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazoline derivatives, including 5,6-dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways. For instance, studies have demonstrated that certain quinazoline derivatives can inhibit the activity of kinases involved in cancer progression, thereby reducing tumor growth .

Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus haemolyticus. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes .

Pharmacological Applications

Monoamine Oxidase Inhibition
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has been investigated as a potential monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's disease. By inhibiting MAO-B, this compound may enhance central dopamine levels and reduce oxidative stress associated with neurodegeneration .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine have revealed that modifications to its chemical structure can significantly alter its biological activity. For example, variations in the substitution pattern on the quinazoline ring can enhance its potency as an antibacterial or anticancer agent .

Data Table: Biological Activities of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AnticancerVarious cancer cell linesNot specified
AntibacterialStaphylococcus aureusNot specified
MAO InhibitionMAO-B0.900

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on various quinazoline derivatives demonstrated that 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine exhibited significant cytotoxicity against several cancer cell lines. The study utilized a series of in vitro assays to assess cell viability and proliferation rates post-treatment with varying concentrations of the compound.

Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus
In vitro tests were performed to evaluate the antibacterial efficacy of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a lead candidate for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydroquinazoline Derivatives

The following table summarizes key structural differences between 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine Cl (5,6), CH₃ (N2, C4) C₁₀H₁₀Cl₂N₃ 259.11 High lipophilicity; steric hindrance
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine Cl (5,6), C₂H₅ (C4), NH₂ (N2) C₁₀H₁₁Cl₂N₃ 272.12 Increased alkyl chain length at C4
1,4-Dihydroquinazolin-2-amine None C₈H₉N₃ 147.18 Simplest analog; unsubstituted scaffold
6-Chloro-N-[3-(3-methoxypropyl)-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine Cl (6), Ph (C4), triazine-methoxypropyl (N2) C₂₃H₂₄ClN₇O 473.94 Extended substituents; triazine linkage

Structural and Functional Implications

a) Substituent Effects on Lipophilicity and Solubility
  • Chlorine atoms : The dichloro substitution in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the unsubstituted analog (logP ~1.5) . This improves membrane permeability but may reduce aqueous solubility.
  • Triazine-methoxypropyl substituent (): The bulky triazine-methoxypropyl group at N2 introduces hydrogen-bonding capacity and steric bulk, likely affecting target selectivity and metabolic clearance.
b) Electronic and Steric Effects
  • Chlorine’s electron-withdrawing nature polarizes the quinazoline ring, enhancing interactions with electron-rich biological targets (e.g., ATP-binding pockets in kinases).
  • The methyl group at C4 in the target compound reduces ring flexibility compared to the phenyl-substituted analog in , which may limit conformational adaptability during binding.

Biological Activity

5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C8H7Cl2N3
  • Molecular Weight : 216.067 g/mol
  • CAS Number : 444904-63-6
  • LogP : 2.5075 (indicating moderate lipophilicity)

The biological activity of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine can be attributed to its interaction with various biological targets:

  • Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of tyrosine kinases, which are crucial in the regulation of cellular functions such as proliferation and survival. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis .
  • Phosphodiesterase Inhibition : Recent studies suggest that derivatives of quinazoline compounds may act as selective inhibitors of phosphodiesterase enzymes, which play a role in cellular signaling pathways related to inflammation and cancer .

Antitumor Activity

Research indicates that 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine exhibits potent antitumor activity. A study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with signaling pathways involved in cell survival .

Antileishmanial Activity

In vitro studies have shown that this compound possesses antileishmanial properties against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism involves disruption of the parasite's metabolic processes, leading to cell death .

Case Study 1: Tyrosine Kinase Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters investigated the structure-activity relationship (SAR) of quinazoline derivatives including 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine. The results indicated that modifications at the C5 and C6 positions significantly enhanced tyrosine kinase inhibitory activity. The compound was found to inhibit cell proliferation in breast cancer models effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. The results suggest strong interactions with key residues in the active sites of targeted enzymes, supporting its role as a selective inhibitor .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-7 (Breast Cancer)12.5
AntileishmanialLeishmania donovani10
Tyrosine Kinase InhibitorVarious Cancer Lines15

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